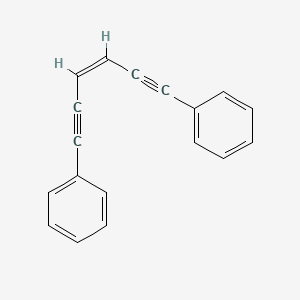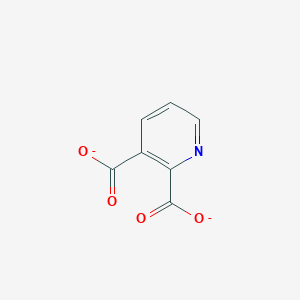
Quinolinate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinate(2-) is a pyridinedicarboxylate and a quinolinate. It has a role as a human metabolite, a mouse metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a quinolinate(1-).
Scientific Research Applications
Biological Activities and Green Synthesis
Quinolinate exhibits a range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. There's a growing interest in developing greener and more environmentally friendly methods for synthesizing quinolinate compounds. These approaches are focused on reducing the use of hazardous chemicals and solvents, aiming for non-toxic, sustainable methods in medicinal chemistry (Nainwal et al., 2019).
Role in Neurological Disorders
Quinolinate has been implicated in the pathogenesis of various neurodegenerative disorders. It is derived from α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) and processed by ACMSD, an enzyme that regulates quinolinate levels in the brain. The expression of ACMSD is sensitive to nutritional and hormonal signals, suggesting a complex regulatory mechanism for quinolinate metabolism in the brain (Fukuoka et al., 2002).
Immunological Aspects and Disease
Quinolinate is also involved in the immune system's response to diseases like glioblastoma. It acts as a metabolic checkpoint, influencing immune tolerance through mechanisms like NMDA receptor activation and signaling pathways. These findings suggest potential therapeutic targets in immune modulation for diseases like glioblastoma (Kesarwani et al., 2022).
Neuroprotective Potential
Research on quinolinate's interaction with other compounds, such as magnesium, shows its potential in neuroprotection. For example, magnesium has been found to protect against quinolinate-induced neurotoxicity, suggesting therapeutic implications in brain injuries and convulsive disorders (Wolf et al., 1990).
Quinolinate in Biochemical Processes
Quinolinate's role in lipid peroxidation, particularly its interaction with iron, has been studied to understand its toxic effects. The formation of complexes between quinolinate and iron, and the subsequent production of reactive oxygen species, highlight its potential involvement in oxidative stress and related neurotoxicity (Štípek et al., 1996).
Involvement in Viral Infections
Quinolinate levels are elevated in immune cells during viral infections, such as with SIV (simian immunodeficiency virus) and HTLV-I (human T-cell lymphotropic virus type I). This suggests a role for quinolinate in the immune response to viral infections and possibly in the neuropathology associated with these diseases (Namboodiri et al., 1996).
Quinolinate in Neurotoxicity and Neuroprotection
Studies have explored quinolinate's neurotoxic effects and its interactions with other neurotoxins like NMDA. These studies have implications for understanding the mechanisms of neuronal cell death in diseases and the potential of neuroprotective strategies (Garthwaite & Garthwaite, 1987).
properties
Product Name |
Quinolinate(2-) |
|---|---|
Molecular Formula |
C7H3NO4-2 |
Molecular Weight |
165.1 g/mol |
IUPAC Name |
pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
GJAWHXHKYYXBSV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)

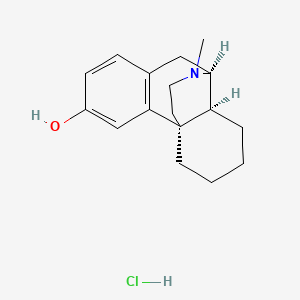
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
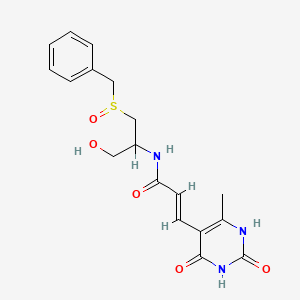
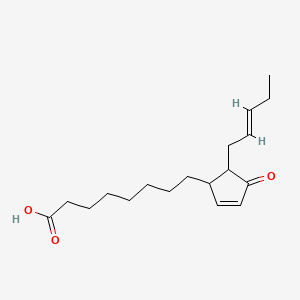
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
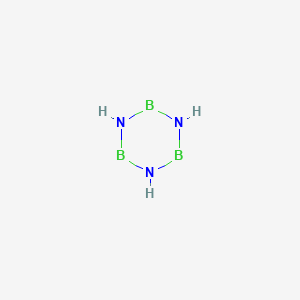
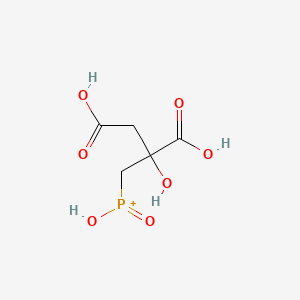
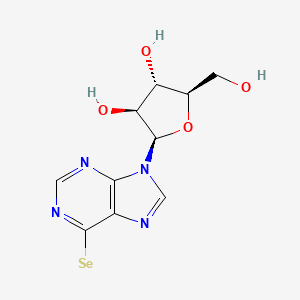
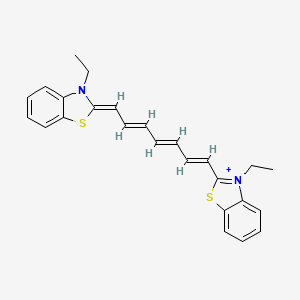
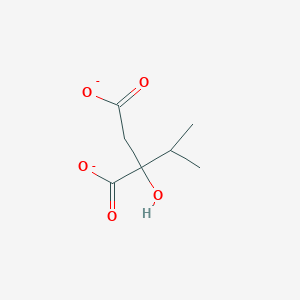
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)
